Cas no 5181-90-8 (2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide)

2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide structure
5181-90-8 structure
Product Name:2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No:5181-90-8
MF:C17H23N5O2S
MW:361.46182179451
CID:1574047
PubChem ID:1088756
Update Time:2025-04-21

2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
    • 2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
    • 799265-64-8
    • DTXSID00360191
    • 5181-90-8
    • 2-[[4-Methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide
    • Inchi: 1S/C17H23N5O2S/c1-13-4-3-5-14(10-13)18-16(23)12-25-17-20-19-15(21(17)2)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11-12H2,1-2H3,(H,18,23)
    • InChI Key: RSTZNNJDAMZORV-UHFFFAOYSA-N
    • SMILES: S(CC(NC1=CC=CC(C)=C1)=O)C1=NN=C(CN2CCOCC2)N1C

Computed Properties

  • Exact Mass: 361.15749
  • Monoisotopic Mass: 361.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • Density: 1.32
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.653
  • PSA: 72.28
  • LogP: 1
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